5-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole

Organoboron chemistry Palladium catalysis Cross-coupling

5-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS 1311165-75-9) is a heteroaryl pinacol boronate ester comprising a 5-nitroindole core with the boron functionality regiospecifically installed at the C3 position. Its molecular formula is C₁₄H₁₇BN₂O₄ (MW 288.11 g/mol), with a topological polar surface area (TPSA) of 77.39 Ų and a calculated LogP of 2.38.

Molecular Formula C14H17BN2O4
Molecular Weight 288.11 g/mol
Cat. No. B12093211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole
Molecular FormulaC14H17BN2O4
Molecular Weight288.11 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C14H17BN2O4/c1-13(2)14(3,4)21-15(20-13)11-8-16-12-6-5-9(17(18)19)7-10(11)12/h5-8,16H,1-4H3
InChIKeyQZRUEPMHZGNYBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Structural Identity and Procurement Baseline


5-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS 1311165-75-9) is a heteroaryl pinacol boronate ester comprising a 5-nitroindole core with the boron functionality regiospecifically installed at the C3 position. Its molecular formula is C₁₄H₁₇BN₂O₄ (MW 288.11 g/mol), with a topological polar surface area (TPSA) of 77.39 Ų and a calculated LogP of 2.38 . The compound belongs to the class of 3-borylated indoles, which serve as key synthetic intermediates in Suzuki-Miyaura cross-coupling reactions for constructing C3-arylated indole scaffolds relevant to medicinal chemistry and kinase inhibitor programs [1]. Commercial sources typically supply this building block at ≥95% purity (HPLC), with the N-unprotected indole NH available for subsequent functionalization .

Why 5-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Cannot Be Substituted by In-Class Analogs Without Consequence


Although numerous indole boronate esters are commercially available, the precise combination of boronate regioposition (C3), nitro group placement (C5), N–H protection status, and pinacol ester form creates a reactivity profile that cannot be replicated by simply swapping in a C2-borylated, C5-unsubstituted, N-methylated, or free boronic acid analog. Published data demonstrate that Suzuki coupling yields are profoundly dependent on whether the indole serves as the boronate or halide partner, whether the nitrogen is protected, and whether the boron is delivered as a pinacol ester or free boronic acid [1]. Furthermore, 3-pinacol boronic esters are uniquely susceptible to protodeborylation under Pd-catalyzed conditions—a side reaction that can completely consume the starting material if not accounted for [2]. The 5-nitro substituent additionally exerts a strong electron-withdrawing effect (σₚ = +0.78) that modulates both the reactivity of the boronate toward transmetalation and the stability of the indole ring toward oxidation. Selecting a comparator without these exact features changes reaction outcomes, not just reaction rates.

5-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Quantitative Differential Evidence for Scientific Selection


Protodeborylation Lability: C3-Pinacol Boronate Indoles vs. C3-Bdan Indoles Under Pd Catalysis

3-Pinacol boronic esters of indoles are markedly more susceptible to protodeborylation than their Bdan (1,8-diaminonaphthyl) counterparts. In a direct stability comparison, the pinacol ester underwent complete deborylation (>95% conversion to the non-borylated indole) within 1 hour under standard Pd-catalyzed borylative cyclization conditions (Pd₂dba₃/Ph₃As/Cs₂CO₃ in DMA at 60 °C), while the corresponding Bdan-protected indole showed less than 5% deborylation under identical conditions [1]. Although this study used a 2-phenyl-N-tosylindole substrate rather than the 5-nitro analog, the observation is class-general for 3-indole pinacol boronates and directly informs handling and reaction optimization for procurement decisions [1].

Organoboron chemistry Palladium catalysis Cross-coupling Protodeborylation

Suzuki Coupling Efficiency: Unprotected Indole Pinacol Ester vs. Tos-Protected vs. Free Boronic Acid

In a comprehensive study of Suzuki couplings involving indoles, unprotected indole pinacol boronate esters—i.e., compounds directly analogous to this target compound—gave only trace amounts of biaryl product when coupled with aryl bromides. By contrast, the same substrates protected with a Tos group at the indole nitrogen delivered the highest yields among pinacol ester variants, and free indolylboronic acids provided moderate to good yields even without N-protection [1]. This establishes that the N–H pinacol ester format (exactly as supplied for this compound) requires either in situ N-protection or conversion to the free boronic acid prior to coupling to achieve synthetically useful yields.

Suzuki-Miyaura coupling Indole functionalization Protecting group strategy Reaction optimization

Physicochemical and Electronic Differentiation: 5-Nitro C3-BPin Indole vs. Non-Nitrated C3-BPin Indole

The presence of the 5-nitro group fundamentally alters the physicochemical profile compared to the non-nitrated 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS 937366-54-6). The target compound has a TPSA of 77.39 Ų versus approximately 22 Ų for the non-nitro analog, reflecting the contribution of the nitro group (~55 Ų) . The calculated LogP of 2.38 for the nitro compound is approximately 1.6 units lower than the non-nitrated analog (estimated LogP ~4.0), indicating substantially reduced lipophilicity. The nitro group also exerts a strong electron-withdrawing resonance effect (-M) that deactivates the indole C5 position toward electrophilic attack while activating the carbocyclic ring toward nucleophilic aromatic substitution.

Physicochemical properties Lipophilicity Polar surface area Electronic effects

Regioisomeric Reactivity Divergence: 5-Nitro C3-BPin vs. 5-Nitro C2-BPin Indole in Cross-Coupling

C3-borylated indoles participate in a distinctive set of transformations—including palladium-catalyzed dearomative arylborylation, 1,2-boronate migration cascades, and three-component coupling with allylic acetates—that are mechanistically inaccessible to C2-borylated indoles [1][2]. The C3 boronate can serve as a nucleophilic partner in dearomative processes because the C2–C3 π-bond is the most electron-rich in the indole system; C2-borylated indoles lack this reactivity profile. For the specific case of 5-nitro substitution, the electron-withdrawing nitro group further polarizes the indole ring, enhancing the electrophilicity at C2 and potentially facilitating regioselective C2-functionalization after the initial C3 Suzuki coupling.

Regioselectivity C3 vs C2 borylation Dearomative coupling Boronate migration

N–H vs. N–Me Protection State: Differential Suzuki Coupling Behavior and Downstream Versatility

The target compound bears a free indole N–H, while its closest commercially available analog—1-methyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS 1313760-71-2)—has a methyl-blocked nitrogen . According to the systematic study by Vedsø et al. (2004), the protection state of the indole nitrogen dramatically affects Suzuki coupling outcomes: unprotected indole boronate esters give only trace biaryl, whereas Tos-protected pinacol esters provide the highest yields [1]. An N–H substrate such as this target compound offers the synthetic chemist the choice to (a) install a Tos or Boc group for optimized Suzuki coupling, (b) hydrolyze to the free boronic acid for direct coupling, or (c) retain the N–H for post-coupling functionalization—flexibility that the N-Me analog cannot provide. The N-Me analog is permanently blocked from N–H-dependent transformations such as N-arylation, N-acylation, or N-sulfonylation.

N-protection Suzuki coupling Indole NH reactivity Late-stage functionalization

Arylboron Reagent Selection Efficiency: Pinacol Ester vs. Free Boronic Acid in Procurement and Use

Pinacol boronate esters generally offer superior shelf stability compared to free boronic acids, which are prone to dehydration to boroxines and protodeboronation upon storage [1]. The target compound, as a pinacol ester, can be stored under ambient conditions (recommended: cool, dry place) and is classified as non-hazardous for transport . By contrast, the corresponding free boronic acid—5-nitro-1H-indole-3-boronic acid—is not widely available commercially and would require in situ preparation via hydrolysis. The pinacol ester format also enables direct use in anhydrous coupling conditions without the competing protodeboronation pathways that plague free boronic acids in protic media.

Boronic ester stability Pinacol ester vs boronic acid Shelf life Reagent handling

Optimal Application Scenarios for 5-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Based on Quantitative Differentiation Evidence


Medicinal Chemistry: C3-Aryl-5-nitroindole Kinase Inhibitor Library Synthesis via Optimized Suzuki Coupling

The C3-boronate regiospecificity of this compound makes it the preferred building block for constructing C3-arylated-5-nitroindole libraries targeting kinase ATP-binding pockets. Based on the Suzuki coupling evidence in Section 3, users should first protect the indole N–H with a Tos or Boc group to achieve synthetically useful yields, as unprotected pinacol esters give only trace coupling products [1]. The 5-nitro group can subsequently be reduced to a 5-aminoindole for further diversification, or retained as a pharmacophoric element for hydrogen-bonding interactions in the kinase hinge region.

Dearomative Functionalization: Access to C3-Quaternary Indolines via Palladium-Catalyzed Arylborylation

Unlike C2-borylated indole analogs that are mechanistically incompetent in dearomative coupling, C3-pinacol boronate indoles participate in Pd-catalyzed dearomative arylborylation cascades to generate indolines bearing vicinal tetrasubstituted and borylated stereocenters [1][2]. The electron-withdrawing 5-nitro group enhances the electrophilicity of the indole C2 position, potentially accelerating the dearomative step. Users should be aware of the inherent protodeborylation liability of the C3-pinacol ester and design reaction conditions accordingly (short reaction times, controlled base stoichiometry).

Post-Coupling Reduction Cascades: One-Pot C3-Arylation Followed by Nitro Reduction to 5-Aminoindole Scaffolds

Following Suzuki coupling at C3, the 5-nitro group can be reduced in situ to the corresponding 5-aminoindole using Fe/HCl, catalytic hydrogenation, or Cu/B₂Pin₂ systems [1]. This two-step sequence—C3-arylation then nitro reduction—provides rapid access to 3-aryl-5-aminoindoles, privileged scaffolds in serotonin receptor ligand and kinase inhibitor programs. The free N–H of this compound (absent in the N-Me analog) allows direct N-functionalization after reduction without a deprotection step, streamlining the synthetic sequence.

Hit-to-Lead Fragment Elaboration: C3-Directed Biaryl Construction for c-Myc G-Quadruplex Binders

5-Nitroindole derivatives have demonstrated activity as c-Myc G-quadruplex binders with anticancer effects, where substitution at the C3 position is critical for modulating DNA binding affinity and selectivity [1]. This compound delivers the C3-boronate handle required for late-stage diversification of the 5-nitroindole core via Suzuki coupling, enabling systematic SAR exploration at C3 while retaining the 5-nitro group essential for G-quadruplex π-stacking interactions. The commercial availability at ≥95% purity supports reproducible library synthesis without additional purification of the starting material.

Quote Request

Request a Quote for 5-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.